Sialylglycopeptide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

disodium;5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H189N15O70.2Na/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128;;/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176);;/q;2*+1/p-2/t34-,35+,42-,43-,44-,45?,46?,47+,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-,60-,61?,62?,63?,64?,65?,66?,67+,68+,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?,88?,89?,90?,91?,92?,93?,99?,101?,102?,103?,104?,105?,106?,107?,108?,111?,112?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJYGLJORYOCJF-OABTZWTBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H187N15Na2O70 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719949 | |

| Record name | PUBCHEM_56973681 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2909.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189035-43-6 | |

| Record name | PUBCHEM_56973681 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Sialylglycopeptide

For Researchers, Scientists, and Drug Development Professionals

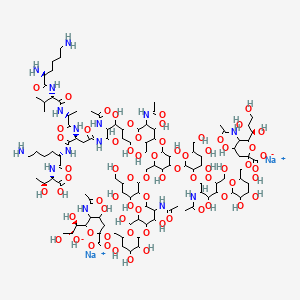

This technical guide provides a comprehensive overview of the molecular structure of sialylglycopeptide (SGP), a class of molecules crucial in various biological processes and with significant potential in therapeutic applications. This document outlines the core structural components, key chemical linkages, and the advanced analytical techniques used for its characterization.

Core Structure of this compound

Sialylglycopeptides are complex biomolecules composed of a peptide backbone to which one or more glycan chains are covalently attached. The defining feature of these molecules is the presence of sialic acid residues at the terminal positions of the glycan chains. The structure can be broadly divided into two main components: the peptide moiety and the glycan moiety.

1.1. The Peptide Backbone

The peptide component of SGP consists of a specific sequence of amino acids. A commonly studied this compound, isolated from hen egg yolk, has a defined peptide sequence. This peptide provides the scaffold for the attachment of the glycan chains. The primary structure of egg yolk SGP has been identified as containing amino acids such as Lysine, Valine, and Alanine, with the glycan attached to an Asparagine (Asn) residue.[1]

1.2. The Glycan Moiety

The glycan portion of SGP is a complex carbohydrate structure attached to the peptide backbone. These can be either N-linked or O-linked glycans.

-

N-Linked Glycans: In the well-characterized egg yolk SGP, the glycan is N-linked to the asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline).[2] The core of N-glycans typically consists of a pentasaccharide composed of two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues. This core is further elaborated with additional monosaccharides to form complex-type N-glycans.

-

O-Linked Glycans: In other sialylglycopeptides, such as those derived from milk, the glycans are O-linked to the hydroxyl group of serine (Ser) or threonine (Thr) residues.[3][4] O-linked glycans have a different core structure, often starting with a GalNAc residue attached to the amino acid.

The terminal positions of the glycan chains are capped with sialic acid residues. The most common sialic acid is N-acetylneuraminic acid (Neu5Ac).[2] The linkage of sialic acid to the underlying galactose (Gal) residue is a critical structural feature and is most commonly found in two isomeric forms:

-

α2,3-linkage

-

α2,6-linkage

The specific type of linkage has profound implications for the biological function of the this compound.

A schematic representation of a common N-linked this compound structure is presented below.

Quantitative Structural Data

| Property | Value | Source |

| Molecular Formula | C112H187N15Na2O70 | PubChem CID: 56973681 |

| Molecular Weight | 2909.7 g/mol | PubChem CID: 56973681 |

| Exact Mass | 2908.1329529 Da | PubChem CID: 56973681 |

| Peptide Sequence (Egg Yolk) | Lys-Val-Ala-Asn-Thr | (inferred) |

| Glycan Composition (Egg Yolk) | NeuAc₂Gal₂GlcNAc₂Man₃GlcNAc₂ |

Experimental Protocols for Structural Elucidation

The determination of the complex structure of sialylglycopeptides requires a combination of sophisticated analytical techniques. The most powerful of these are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

3.1. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for glycopeptide analysis, providing information on molecular weight, peptide sequence, glycan composition, and the site of glycosylation.

Experimental Workflow for this compound Analysis by MS:

Detailed Methodologies:

-

Proteolytic Digestion: The glycoprotein of interest is first digested into smaller peptides using a protease such as trypsin. This step makes the sample more amenable to MS analysis.

-

Enrichment: Sialylglycopeptides are often present in low abundance. Therefore, an enrichment step is crucial. This can be achieved using techniques like hydrophilic interaction liquid chromatography (HILIC) or chemical methods that selectively capture sialic acid-containing molecules. A novel workflow combines mild periodate oxidation, hydrazide chemistry, and click chemistry for selective enrichment.

-

LC-MS/MS Analysis: The enriched glycopeptides are separated by liquid chromatography (LC) and introduced into the mass spectrometer.

-

MS1 Scan: The mass-to-charge ratio (m/z) of the intact glycopeptides is measured, providing the molecular weight.

-

MS2 Scan (Tandem MS): Selected glycopeptide ions are fragmented. The fragmentation pattern provides information about the peptide sequence and the glycan composition. Higher-energy C-trap dissociation (HCD) is a common fragmentation method that can yield characteristic oxonium ions to differentiate sialic acid linkages.

-

-

Data Analysis: The acquired MS and MS/MS spectra are analyzed using specialized software that can identify the peptide sequence and the attached glycan structure from the fragmentation data.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of molecules in solution, including the anomeric configuration and linkage of monosaccharides.

Key NMR Experiments for this compound Characterization:

-

1D ¹H NMR: Provides a proton spectrum where characteristic chemical shifts can indicate the presence of specific residues, such as the N-acetyl group of Neu5Ac. The chemical shifts of the H3 protons of sialic acid are sensitive to the α2,3 or α2,6 linkage.

-

2D Correlation Spectroscopy (COSY): Identifies scalar-coupled protons within the same monosaccharide residue.

-

2D Total Correlation Spectroscopy (TOCSY): Establishes the correlation of all protons within a spin system (i.e., within a single sugar residue).

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, providing information about the linkage between monosaccharide units and the overall conformation of the glycan chain.

-

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms, aiding in the assignment of signals.

-

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the linkage positions between monosaccharides.

Experimental Protocol Outline for NMR Analysis:

-

Sample Preparation: The this compound is dissolved in a suitable solvent, typically D₂O, to minimize the signal from water protons.

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: The acquired data is processed using software such as NMRPipe. The spectra are then analyzed to assign the chemical shifts of the protons and carbons of each monosaccharide residue and to determine the linkages and sequence of the glycan chain.

Logical Relationship for Structural Determination:

3.3. X-ray Crystallography

While challenging due to the flexibility of glycan chains, X-ray crystallography can provide the most detailed atomic-level three-dimensional structure of a this compound. This technique requires the molecule to be crystallized, which can be a significant bottleneck. The process involves diffracting X-rays off the crystal and analyzing the diffraction pattern to determine the electron density and, consequently, the atomic positions. While structures of entire sialylglycopeptides are rare, crystallographic studies of sialic acid-binding proteins in complex with sialylated ligands provide valuable insights into their conformation.

Conclusion

The structure of this compound is multifaceted, comprising a peptide core and complex, sialylated glycan chains. A thorough understanding of this structure, including the specific linkages and conformations, is essential for elucidating its biological function and for its application in drug development and other biotechnological fields. The integrated use of advanced analytical techniques, particularly mass spectrometry and NMR spectroscopy, is paramount for the detailed characterization of these intricate biomolecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sialylglycopeptide: Molecular Characteristics, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sialylglycopeptide (SGP), focusing on its molecular properties, detailed experimental protocols for its characterization, and its emerging role in significant biological signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of glycobiology, proteomics, and drug discovery.

Molecular Weight and Chemical Formula

Sialylglycopeptides are complex biomolecules composed of a peptide backbone decorated with one or more sialic acid-containing oligosaccharide chains (glycans). The precise molecular weight and chemical formula can vary depending on the specific peptide sequence and the structure of the attached glycan. However, a commonly referenced this compound, often used as a standard in research, possesses the following characteristics:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁₂H₁₈₉N₁₅O₇₀ | [1] |

| Molecular Weight | 2865.76 g/mol | [1] |

| Alternative Formula (with Sodium) | C₁₁₂H₁₈₇N₁₅Na₂O₇₀ | [2] |

| Alternative Molecular Weight (with Sodium) | 2909.7 g/mol | [2] |

Experimental Protocols for Characterization

The accurate determination of the molecular weight, sequence, and structure of sialylglycopeptides requires specialized analytical techniques. The following sections detail the methodologies for two critical experimental procedures: Mass Spectrometry and Edman Degradation.

Mass Spectrometry for Molecular Weight Determination and Structural Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of glycopeptides, providing information on molecular weight, glycan composition, and peptide sequence.[3] Due to the labile nature of sialic acid residues, specific precautions and methodologies are required for accurate analysis.

2.1.1. MALDI-TOF Mass Spectrometry Protocol

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive method for determining the molecular weight of glycopeptides.

-

Sample Preparation:

-

Prepare a 1 µM solution of the this compound analyte in deionized water or a suitable buffer.

-

Prepare a saturated matrix solution. For sialylated glycopeptides, 4-chloro-α-cyanocinnamic acid (Cl-CCA) is a recommended matrix as it minimizes desialylation. Dissolve the matrix in a solvent mixture such as acetonitrile/water/trifluoroacetic acid (50:47.5:2.5 v/v/v).

-

Mix the analyte solution and the matrix solution in a 1:1 ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, permitting co-crystallization of the analyte and matrix.

-

-

Instrumentation and Data Acquisition:

-

Use a MALDI-TOF mass spectrometer equipped with a suitable laser (e.g., nitrogen laser, 337 nm).

-

Operate the instrument in negative ion reflectron mode for optimal detection of sialylated species.

-

Set the mass range to encompass the expected molecular weight of the this compound (e.g., m/z 1000-4000).

-

Adjust the laser power to the minimum necessary to obtain a good signal-to-noise ratio, further minimizing in-source decay of sialic acids.

-

Acquire spectra by averaging multiple laser shots across the sample spot to ensure reproducibility.

-

-

Data Analysis:

-

Process the raw data using the instrument's software.

-

Identify the peak corresponding to the singly charged molecular ion [M-H]⁻.

-

The observed m/z value will represent the molecular weight of the this compound.

-

2.1.2. LC-MS/MS for Detailed Structural Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides more in-depth structural information, including the peptide sequence and the structure of the glycan moiety.

-

Sample Preparation and Liquid Chromatography:

-

Dissolve the this compound sample in a solvent compatible with reverse-phase or hydrophilic interaction liquid chromatography (HILIC). For glycopeptides, HILIC is often preferred for better retention and separation.

-

Inject the sample onto an appropriate LC column.

-

Elute the glycopeptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., 0.1% formic acid).

-

-

Mass Spectrometry and Data Acquisition:

-

Couple the LC eluent to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Acquire data in a data-dependent manner, where the instrument performs a full scan to detect precursor ions, followed by fragmentation of the most intense ions (MS/MS).

-

Employ a fragmentation method suitable for glycopeptides, such as higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD), to obtain fragment ions from both the peptide backbone and the glycan.

-

-

Data Analysis:

-

Use specialized software to analyze the MS/MS spectra.

-

Identify the peptide sequence from the b- and y-type fragment ions.

-

Identify the glycan composition and structure from the oxonium ions and the neutral losses of monosaccharide units.

-

Confirm the presence of sialic acid by observing characteristic oxonium ions (e.g., m/z 292.10) and its neutral loss from the precursor ion.

-

Edman Degradation for N-Terminal Peptide Sequencing

Edman degradation is a chemical method used to sequentially remove and identify amino acid residues from the N-terminus of a peptide. While mass spectrometry has become a primary tool for peptide sequencing, Edman degradation remains a valuable orthogonal technique.

-

Sample Preparation:

-

Ensure the this compound sample is free of salts and detergents, which can interfere with the reaction. If necessary, perform a buffer exchange or precipitation step.

-

Immobilize the sample on a solid support, such as a PVDF membrane, to facilitate the removal of reagents and byproducts during the sequencing cycles.

-

-

Automated Edman Degradation Cycle: An automated protein sequencer performs the following steps in a cyclical manner:

-

Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions (e.g., using trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid.

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

-

Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.

-

The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.

-

Involvement in Cellular Signaling Pathways

Sialic acids, as terminal components of glycans on cell surface glycoproteins, play crucial roles in cellular recognition and signaling. Aberrant sialylation is associated with various diseases, including cancer and inflammatory disorders. While the direct signaling roles of free sialylglycopeptides are still under investigation, the influence of sialylation on key signaling pathways like NF-κB and JAK-STAT is well-documented.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. The sialylation status of cell surface receptors, such as Toll-like receptors (TLRs), can influence the activation of this pathway. For instance, changes in sialylation can affect ligand binding to TLR4, a key upstream activator of NF-κB, thereby modulating the inflammatory response.

References

A Technical Guide to the Natural Sources of Sialylglycopeptide

For Researchers, Scientists, and Drug Development Professionals

Sialylglycopeptides (SGPs) are complex biomolecules composed of a peptide backbone glycosylated with sialic acid-terminated glycans. These molecules play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and microbial pathogenesis. Their unique structural and functional attributes have positioned them as valuable targets in drug development and glycobiology research. This technical guide provides an in-depth overview of the primary natural sources of SGPs, detailing their extraction, purification, and characterization, with a focus on quantitative data and experimental protocols.

Primary Natural Sources of Sialylglycopeptides

Sialylglycopeptides are predominantly found in animal-derived products, with hen's egg yolk and bovine milk being the most significant and well-characterized sources.[1][2][3][4] Other sources, such as the eggs of various fish species, also contain these valuable compounds.[5]

1.1. Hen's Egg Yolk

Hen's egg yolk is a rich and readily available source of a specific sialylglycopeptide, often referred to as SGP or egg yolk SGP. This SGP consists of a hexapeptide (Lys-Val-Ala-Asn-Lys-Thr) with a disialyl-biantennary N-glycan attached to the asparagine residue. The molar amount of SGP in a single egg yolk is substantial, making it a major component of the yolk plasma.

1.2. Bovine Milk

Bovine milk and its derivatives, particularly whey protein concentrate, are another significant source of sialylglycopeptides. These milk-derived sialylglycopeptides (MSGPs) are primarily O-glycopeptides originating from the proteolysis of κ-casein to form glycomacropeptide (GMP). The glycan structures in MSGPs are mainly sialyl core 1 O-glycans.

1.3. Other Sources

Research has also identified sialylglycopeptides in the eggs of various fish, such as tuna and Gadus morhua. For instance, a novel sialoglycopeptide has been isolated from tuna eggs. Edible bird's nest is another source known for its high sialic acid content, which exists in the form of sialoglycoproteins and sialylglycopeptides.

Quantitative Data on this compound Content

The concentration and composition of sialylglycopeptides vary depending on the natural source. The following tables summarize the quantitative data available from the cited literature.

Table 1: this compound Yield from Hen's Egg Yolk

| Starting Material | Amount of Starting Material | Approximate Yield of SGP | Reference |

| Fresh Egg Yolk | 1 egg yolk | 2.8 µmol | |

| Egg Yolk Powder | 250 g | ~200 mg |

Table 2: Composition of Milk-Derived this compound (MSGP) Concentrate

| Component | Concentration (% wt/wt) | Reference |

| N-acetylneuraminic acid (Neu5Ac) | 32.3% | |

| N-acetylgalactosamine | 11.3% | |

| Galactose | 10.2% | |

| Disialyl core 1 O-glycan (as % of total O-glycan) | 72.4% | |

| Total Sialyl Core 1 O-glycans | 21.4% |

Table 3: Sialic Acid Content in Various Milk Sources

| Milk Source | Total Sialic Acid (g/L) | % Neu5Gc of Total Sialic Acid | Reference |

| Human Breast Milk | 0.91 | 0% | |

| Cow's Milk | 0.38 | 2% | |

| Sheep's Milk | 0.35 | 89% | |

| Goat's Milk | 0.31 | 60% | |

| Horse's Milk | 0.14 | 14% |

Table 4: Composition of Sialoglycopeptide from Tuna Eggs (T-ES)

| Component | Concentration (%) | Reference |

| Protein | 14.07% | |

| Hexose | 73.54% | |

| N-acetylneuraminic acid (Neu5Ac) | 8.28% |

Experimental Protocols

Detailed methodologies for the extraction, purification, and characterization of sialylglycopeptides are crucial for researchers. The following sections provide summaries of key experimental protocols.

3.1. Extraction and Purification of this compound from Hen's Egg Yolk

An improved and environmentally friendly procedure for the large-scale isolation of SGP from commercially available egg yolk powder has been developed.

-

This compound Extraction:

-

Resuspend 250 g of egg yolk powder in 750 ml of MilliQ water (1:3 w/v ratio).

-

Stir the suspension for 2 hours at room temperature.

-

Add 3 liters of a chloroform/methanol mixture (2:1 v/v) and stir for an additional hour.

-

Separate the upper aqueous layer containing the crude SGP.

-

-

Purification:

-

Reduce the volume of the crude product using a rotary evaporator.

-

Subject the concentrated solution to gel filtration on a Sephadex G50 column.

-

Elute with 100 mM ammonium acetate (pH 7) at a flow rate of 1 ml/min.

-

Collect fractions and identify SGP-containing fractions using a resorcinol test.

-

Pool the positive fractions.

-

A more convenient method for isolating gram quantities of homogeneous SGP from egg yolk powder involves solid/liquid extraction and HILIC-HPLC purification.

-

Extraction and Initial Purification:

-

Add cold aqueous ethanol (40%) to a concentrated solution to precipitate proteins, which are then removed by centrifugation.

-

Purify the resulting solution using an active carbon/Celite column chromatography.

-

Elute the column with increasing concentrations of acetonitrile in water (0.1% TFA). SGP is released with 25% acetonitrile.

-

3.2. Preparation of Milk-Derived this compound (MSGP) Concentrate

MSGP concentrate can be prepared from glycomacropeptide (GMP)-rich whey protein concentrate.

-

Subject the GMP-containing whey protein concentrate to proteolytic digestion.

-

Concentrate the resulting sialylglycopeptides by ultrafiltration using membranes with a molecular weight cut-off of 1,000 Da.

3.3. Characterization of Sialylglycopeptides

A variety of analytical techniques are employed to characterize the structure and purity of isolated sialylglycopeptides.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used to determine the molecular weight and purity of the SGP. Tandem mass spectrometry (MS/MS) provides structural information, including the peptide sequence and glycan structure.

-

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used for purification and analysis. Hydrophilic Interaction Chromatography (HILIC) is particularly effective for separating glycopeptides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to elucidate the chemical structure of the glycan moiety.

Biological Activities and Signaling Pathways

Sialic acids, the terminal residues on sialylglycopeptides, are key players in various biological and pathological processes. They are involved in cell-cell recognition, immune modulation, and pathogen binding.

Sialylated glycans can act as ligands for intrinsic receptors like Siglecs (sialic acid-binding immunoglobulin-like lectins) and selectins, thereby mediating signal transduction. The sialylation of glycoproteins is crucial for regulating the immune system, including processes like complement activation and leukocyte trafficking. Aberrant sialylation is often associated with diseases such as cancer and cardiovascular disorders. For instance, altered sialyltransferase activity has been observed in atherosclerosis.

The anti-osteoporosis effects of sialoglycopeptides from fish eggs have been demonstrated, suggesting their potential role in bone metabolism by influencing the OPG/RANKL/TRAF6 pathway.

Visualizations

5.1. Experimental Workflows

Caption: Workflow for SGP extraction and purification from egg yolk powder.

Caption: Workflow for the preparation of MSGP concentrate from bovine milk.

5.2. Signaling Pathway

Caption: Simplified signaling initiated by this compound binding.

References

- 1. Improved strategy for large scale isolation of this compound (SGP) from egg yolk powder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary sialic acids: distribution, structure, and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Sialylglycopeptide from Hen Egg Yolk: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sialylglycopeptide (SGP) is a naturally occurring glycopeptide found in abundance in hen egg yolk.[1][2] It consists of a complex bi-antennary N-glycan attached to a short peptide backbone.[1][3] Specifically, the glycan moiety is a disialyl-biantennary structure, and the peptide sequence has been identified as Lys-Val-Ala-Asn-Lys-Thr, with the glycan linked to the asparagine (Asn) residue.[2] The presence of terminal sialic acid residues imparts significant biological activity to the molecule, making it a subject of interest for various biomedical and pharmaceutical applications. This technical guide provides an in-depth overview of the core aspects of hen egg yolk SGP, including its biological activities, relevant signaling pathways, and detailed experimental protocols.

Structure and Composition

The fundamental structure of SGP features a core hexapeptide with an attached N-linked glycan. The glycan component is characterized as an A2G2S2 structure, where 'A' represents N-acetylglucosamine (GlcNAc), 'G' represents galactose (Gal), and 'S' represents N-acetylneuraminic acid (Neu5Ac), a type of sialic acid. The sialic acid residues are terminal and play a crucial role in the biological functions of SGP. The molar amount of SGP in a single egg yolk is significant, estimated to be around 2.8 micromoles, making it a major component of egg yolk.

Biological Activities and Potential Therapeutic Applications

SGP exhibits a range of biological activities primarily attributed to its terminal sialic acid moieties. These activities suggest its potential use in drug development, particularly in the areas of anti-inflammatory and anti-adhesive therapies, as well as in antiviral research.

Anti-Adhesive Properties

The terminal sialic acid structures within SGP, particularly when enzymatically modified to form structures like sialyl Lewis X (sLeX), can act as inhibitors of selectin-mediated cell adhesion. Selectins are a family of cell adhesion molecules involved in the initial tethering and rolling of leukocytes on the endothelial surface during inflammation. By mimicking the natural ligands of selectins, SGP derivatives can competitively inhibit these interactions, thereby preventing leukocyte extravasation into tissues.

A dimeric sialyl Lewis X glycopeptide synthesized from a precursor isolated from egg yolk has been shown to inhibit E-selectin with an IC50 of 0.75 mM. This highlights the potential of SGP as a scaffold for developing potent anti-inflammatory agents that target cell adhesion.

Neuraminidase Inhibition

Sialylglycopeptides and their derivatives have been investigated for their ability to inhibit neuraminidase, an enzyme crucial for the release of new viral particles from infected cells, particularly in the context of the influenza virus. The sialic acid residues of SGP can act as competitive inhibitors by binding to the active site of neuraminidase, thus preventing the cleavage of sialic acid from host cell receptors and halting the spread of the virus. While the inhibitory activity is established, specific IC50 values for native hen egg yolk SGP are not consistently reported in the literature.

Potential Anti-inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory signaling pathways of purified hen egg yolk SGP are limited, other components of egg yolk have been shown to possess anti-inflammatory properties. For instance, egg yolk oils have been demonstrated to exert anti-inflammatory effects by regulating the Nrf2/NF-κB pathway. Delipidated egg yolk fractions have also been shown to inhibit the activation of NF-κB, a key transcription factor in inflammation. Given that sialylation plays a critical role in modulating immune responses, it is plausible that SGP contributes to the overall anti-inflammatory profile of egg yolk. Further research is needed to elucidate the specific mechanisms by which SGP may modulate inflammatory pathways, such as those involving cytokine production and the activation of immune cells.

Signaling Pathways

The biological activities of SGP are intrinsically linked to its ability to interact with and modulate specific signaling pathways. The terminal sialic acids are key to these interactions.

Selectin-Mediated Adhesion Pathway

During inflammation, cytokines stimulate the expression of selectins on the surface of endothelial cells and leukocytes. These selectins recognize and bind to sialylated carbohydrate ligands, such as sialyl Lewis X, on opposing cells, initiating the process of leukocyte rolling and adhesion to the blood vessel wall, which is a prerequisite for their migration into inflamed tissues. SGP and its derivatives can act as soluble decoy ligands, competitively inhibiting the binding of leukocytes to the endothelium and thereby disrupting this inflammatory cascade.

References

The In Vivo Biosynthesis of Sialylglycopeptides: A Technical Guide for Researchers

November 2025

Abstract

Sialylation, the enzymatic addition of sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids, is a critical post-translational modification influencing a vast array of biological processes. The resulting sialylglycopeptides play pivotal roles in protein stability, cell-cell recognition, and immune responses.[1][2] This in-depth technical guide provides a comprehensive overview of the in vivo biosynthesis of sialylglycopeptides for researchers, scientists, and drug development professionals. It details the core metabolic pathways, presents quantitative data on sialylation, outlines key experimental protocols for analysis, and visualizes complex biological and experimental workflows.

Introduction to Sialylglycopeptide Biosynthesis

The biosynthesis of sialylglycopeptides is a complex, multi-step process that occurs across different cellular compartments, primarily the cytosol, nucleus, and the Golgi apparatus. This process involves the de novo synthesis of sialic acid, its activation to a high-energy donor molecule, and its subsequent transfer to nascent glycan chains on proteins. The two most common forms of sialic acid found in biopharmaceuticals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[1] It is important to note that humans cannot synthesize Neu5Gc, and its presence on therapeutic proteins can elicit an immune response.[1]

The Core Biosynthetic Pathway

The in vivo synthesis of sialylglycopeptides can be broadly divided into three main stages:

-

Sialic Acid Synthesis: This process begins in the cytosol with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[3] ManNAc is then phosphorylated to ManNAc-6-phosphate, which is subsequently converted to sialic acid (Neu5Ac).

-

Activation of Sialic Acid: Before it can be transferred to a glycan, sialic acid must be activated. This occurs in the nucleus where CMP-sialic acid synthetase (CMAS) catalyzes the reaction of sialic acid with cytidine triphosphate (CTP) to form the high-energy sugar nucleotide, CMP-sialic acid (CMP-Neu5Ac).

-

Transfer to Glycans: The activated CMP-sialic acid is then transported into the Golgi apparatus. Here, a family of enzymes called sialyltransferases (STs) catalyze the transfer of sialic acid from CMP-sialic acid to the terminal galactose, N-acetylgalactosamine, or another sialic acid residue on the glycan chains of a glycoprotein.

Regulation of Sialylation

The extent and type of sialylation are tightly regulated by several factors, including the expression and activity of sialyltransferases and the availability of the CMP-sialic acid donor substrate. Signaling pathways such as the PI3K/Akt pathway have been shown to modulate the expression of certain sialyltransferases, like ST6Gal-I, thereby influencing the sialylation of key receptors and impacting cellular processes.

Quantitative Data on Sialylation

The degree of sialylation is a critical quality attribute for many therapeutic glycoproteins. The choice of expression system significantly impacts the sialylation profile of a recombinant protein. The following tables summarize representative quantitative data on sialic acid content.

Table 1: Sialic Acid Content in Different Glycoproteins

| Glycoprotein | Host Cell | Neu5Ac (mol/mol protein) | Neu5Gc (mol/mol protein) | Reference |

| Recombinant Human IFN-β (Rebif) | CHO | 0.77 | Not Detected | |

| R27T (biobetter rhIFN-β) | CHO | 2.75 | 0.06 | |

| Human IgG | Human | Varies | Not Detected | |

| Mouse IgG | Mouse Hybridoma | Varies | Present |

Table 2: Relative Abundance of Sialic Acids in Different Meats

| Meat Source | Relative Abundance Neu5Ac (%) | Relative Abundance Neu5Gc (%) | Reference |

| Chicken | ~98 | ~2 | |

| Pork | ~75 | ~25 | |

| Beef | ~20 | ~80 |

Table 3: Sialylation Profile of Recombinant Human EPO Produced in Plants

| Glycan Structure | Relative Abundance (%) |

| Bi-antennary, bi-sialylated | Varies |

| Tri-antennary, tri-sialylated | up to 56% |

| Tetra-antennary, tetra-sialylated | ~10-13% |

| *Data from a study on rhEPOFc produced in Nicotiana benthamiana co-expressing human sialylation pathway genes. |

Experimental Protocols

Accurate characterization of sialylglycopeptides requires robust analytical methods. The following sections detail common experimental protocols.

Enzymatic Release of N-Glycans using PNGase F

This protocol describes the release of N-linked glycans from glycoproteins under denaturing conditions.

Materials:

-

Glycoprotein sample (1-20 µg)

-

Glycoprotein Denaturing Buffer (10X)

-

NP-40 (10%)

-

GlycoBuffer 2 (10X)

-

PNGase F

-

Nuclease-free water

Procedure:

-

Combine the glycoprotein, 1 µL of 10X Glycoprotein Denaturing Buffer, and nuclease-free water to a total volume of 10 µL.

-

Denature the glycoprotein by heating the reaction at 100°C for 10 minutes.

-

Chill the denatured sample on ice and briefly centrifuge.

-

Add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of nuclease-free water to the denatured glycoprotein. It is crucial to include NP-40 as PNGase F is inhibited by SDS present in the denaturing buffer.

-

Add 1 µL of PNGase F and mix gently.

-

Incubate the reaction at 37°C for 1 hour.

-

The released glycans can be analyzed by various methods, and the deglycosylated protein can be visualized by a mobility shift on an SDS-PAGE gel.

DMB Labeling of Sialic Acids for HPLC Analysis

This protocol outlines the derivatization of released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescent detection.

Materials:

-

Released sialic acid sample

-

DMB Labeling Reagent (freshly prepared)

-

Nuclease-free water

Procedure:

-

Preparation of DMB Labeling Solution: Into a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid. Add 26 µL of 2-mercaptoethanol and mix. Add this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix. Finally, add this solution to a vial containing 0.7 mg of DMB and mix. Use immediately.

-

Add 20 µL of the freshly prepared DMB Labeling Reagent to the sialic acid sample.

-

Cap the reaction vial, vortex, and incubate for 3 hours at 50°C in the dark.

-

Terminate the reaction by adding 0.5 mL of water and mix thoroughly.

-

Store the labeled sample at 4°C in the dark and analyze by reverse-phase HPLC within a few hours for optimal results. DMB-labeled sialic acids are light-sensitive.

MALDI-TOF Mass Spectrometry Analysis of N-Glycans

This protocol provides a general procedure for the analysis of released N-glycans by MALDI-TOF MS.

Materials:

-

Released and purified N-glycan sample

-

MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

-

Calibration standards

Procedure:

-

Resuspend the purified N-glycans in a suitable solvent.

-

Spot the resuspended glycans onto a MALDI target plate.

-

Add 2 µL of a 10 mg/mL DHB solution (with 1 mM NaCl in 50% methanol) to the sample spot to recrystallize the N-glycans.

-

Allow the spot to air dry completely.

-

Use peptide calibration standards for mass calibration.

-

Acquire mass spectra in positive ion reflection mode over a mass range of 1,000–4,000 Da.

-

Analyze the resulting spectra using appropriate software to identify and annotate the N-glycan structures.

Experimental Workflows

The analysis of sialylglycopeptides often involves a multi-step workflow from sample preparation to data analysis.

Conclusion

The in vivo biosynthesis of sialylglycopeptides is a fundamental biological process with significant implications for both basic research and the development of therapeutic glycoproteins. A thorough understanding of the enzymatic machinery, regulatory networks, and analytical methodologies is essential for scientists in this field. This guide provides a foundational resource, integrating core concepts with practical experimental details and visual representations to facilitate a deeper comprehension of this complex and vital area of glycobiology. As research continues to unravel the intricacies of sialylation, the methods and knowledge presented here will serve as a valuable tool for advancing our ability to harness and manipulate this critical post-translational modification.

References

The Multifaceted Biological Functions of Sialylglycopeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialylglycopeptides (SGPs) are a class of glycoconjugates characterized by the presence of terminal sialic acid residues linked to a peptide backbone. These molecules play pivotal roles in a myriad of biological processes, ranging from immune modulation and cell signaling to pathogen recognition and cancer progression. Their unique structural features make them valuable tools in biopharmaceutical development, including targeted drug delivery and the enhancement of therapeutic protein stability. This technical guide provides an in-depth exploration of the core biological functions of SGPs, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Introduction to Sialylglycopeptides

Sialylglycopeptides are integral components of the cellular glycocalyx, where they contribute to the dense layer of carbohydrates on the cell surface. The terminal sialic acid residues of SGPs are key determinants of their biological activity, mediating a wide range of molecular interactions.[1] These interactions are crucial for maintaining cellular homeostasis and are implicated in various pathological states when dysregulated. The inherent bioactivity of SGPs has spurred significant interest in their therapeutic and biotechnological applications.

Core Biological Functions

The biological activities of Sialylglycopeptides are diverse and largely dictated by their sialic acid moieties. These functions include critical roles in immunology, oncology, and drug development.

Immunomodulation

Sialic acids on SGPs act as self-associated molecular patterns (SAMPs) that are recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors predominantly expressed on immune cells.[2][3] The interaction between sialylated glycans and Siglecs is a key mechanism for maintaining immune tolerance and preventing autoimmunity.[3]

-

Inhibition of Immune Cell Activation: Engagement of inhibitory Siglecs (e.g., Siglec-7, Siglec-9) on natural killer (NK) cells, macrophages, and other immune cells by SGPs can lead to the recruitment of phosphatases (SHP-1 and SHP-2) to the intracellular ITIM domain of the Siglec receptor. This, in turn, dampens downstream activating signals, leading to reduced cytokine production and cytotoxicity.[4]

-

Modulation of Cytokine Expression: The interaction of SGPs with immune cells can influence the cytokine milieu. For instance, engagement of certain Siglecs can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Role in Cancer

Aberrant sialylation is a hallmark of cancer, with tumor cells often displaying an increased density of sialylated glycans on their surface. This "hypersialylation" contributes to the malignant phenotype by promoting metastasis, angiogenesis, and immune evasion.

-

Immune Evasion: Cancer cells can exploit the SGP-Siglec axis to evade immune surveillance. By presenting a high density of sialylated ligands, tumor cells can engage inhibitory Siglecs on immune cells, leading to the suppression of anti-tumor immune responses.

-

Induction of Apoptosis: Paradoxically, certain SGPs or their derivatives have been shown to induce apoptosis in cancer cells. For example, a sulfated derivative of a plant-derived SGP has been reported to induce apoptosis in A549 lung cancer cells. This process often involves the intrinsic mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins.

Applications in Drug Development and Biotechnology

The unique properties of SGPs make them valuable in various biotechnological and pharmaceutical applications.

-

Targeted Drug Delivery: The sialic acid moieties of SGPs can be used to target specific receptors on cells, such as Siglecs, which are often overexpressed on certain cancer cells or immune cells. This allows for the targeted delivery of therapeutic agents, potentially increasing efficacy and reducing off-target side effects. SGP-functionalized liposomes and other nanoparticles are being explored as drug delivery vehicles.

-

Biopharmaceutical Stabilization and Glycoengineering: Sialylation is known to increase the serum half-life of glycoproteins by preventing their clearance by asialoglycoprotein receptors in the liver. SGPs are used as building blocks in the chemoenzymatic synthesis of homogeneously glycosylated antibodies and other therapeutic proteins, a process known as glycoengineering. This allows for the production of biopharmaceuticals with improved stability, efficacy, and consistent batch-to-batch quality.

Quantitative Data

Table 1: Inhibitory Concentration (IC50) of Sialylated Compounds on Cancer Cell Lines

| Compound/Target | Cell Line | IC50 (µM) | Reference |

| Sialyltransferase Inhibitor (R)-10 | - | 68 ± 24 (Ki) | |

| Sialyltransferase Inhibitor (S)-10 | - | 140 ± 30 (Ki) | |

| Goniothalamin (GTN) | A549 (Lung) | 0.62 ± 0.06 (72h) | |

| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | 2.01 ± 0.28 (72h) | |

| Compound 1 | HTB-26 (Breast) | 10 - 50 | |

| Compound 2 | PC-3 (Prostate) | 10 - 50 |

Note: Data for specific Sialylglycopeptides is limited. The provided data for related compounds illustrates the range of potencies observed for molecules targeting or mimicking aspects of sialic acid biology.

Table 2: Dissociation Constants (Kd) for Sialic Acid-Lectin Interactions

| Lectin | Sialoside Ligand | Kd (µM) | Reference |

| Sambucus nigra agglutinin (SNA) | Neu5Acα2,6-Lactose | 0.777 ± 0.093 | |

| Mistletoe Lectin I (MLI) Binding Domain | Neu5Ac | - (Affinity Confirmed) | |

| General Lectin-Glycan Interactions | - | 1 - 1000 |

Note: These values represent the binding affinity of lectins to specific sialic acid linkages, which is a key aspect of SGP function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Sialylglycopeptide functions.

Chemoenzymatic Glycoengineering of Antibodies using SGP

This protocol describes the remodeling of antibody N-glycans using SGP as a donor substrate.

Materials:

-

IgG antibody

-

Endoglycosidase S2 (Endo-S2)

-

This compound (SGP)

-

Endo-S2 D184M mutant (glycosynthase)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Phosphate Buffered Saline (PBS)

-

Protein A affinity chromatography column

-

LC-MS system

Procedure:

-

Deglycosylation of IgG:

-

Dissolve the IgG antibody in Tris-HCl buffer.

-

Add wild-type Endo-S2 to the antibody solution (enzyme-to-substrate ratio of 1:100 w/w).

-

Incubate the reaction mixture at 37°C for 2 hours to remove the native heterogeneous glycans, leaving a single GlcNAc residue at the glycosylation site.

-

Purify the deglycosylated antibody using a Protein A column.

-

-

Transglycosylation with SGP:

-

Prepare the SGP-oxazoline donor substrate by treating SGP with an appropriate enzyme (e.g., Endo-M).

-

Mix the purified deglycosylated IgG with a 10-fold molar excess of the SGP-oxazoline.

-

Add the Endo-S2 D184M glycosynthase mutant to the mixture.

-

Incubate the reaction at 30°C for 4 hours.

-

Monitor the reaction progress by LC-MS to confirm the transfer of the sialylated glycan from SGP to the antibody.

-

-

Purification and Analysis:

-

Purify the resulting homogeneously glycosylated antibody using a Protein A column.

-

Analyze the final product by LC-MS to confirm its purity and molecular weight.

-

SGP-Induced Apoptosis Assay in A549 Cells via Flow Cytometry

This protocol details the detection of apoptosis in A549 lung cancer cells treated with SGP using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

A549 cells

-

This compound (SGP) solution

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (10x)

-

Propidium Iodide (PI)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and culture for 24 hours.

-

Treat the cells with varying concentrations of SGP for 24, 48, and 72 hours. Include an untreated control group.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer within 1 hour.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blot Analysis of Bcl-2 and Bax Expression

This protocol describes the detection of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in SGP-treated cells by Western blotting.

Materials:

-

SGP-treated and control cell lysates

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the SGP-treated and control cells in RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands and normalize to the β-actin control to determine the relative expression levels of Bcl-2 and Bax.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving Sialylglycopeptides.

Caption: SGP-mediated immune modulation via Siglec receptors.

Caption: Putative SGP-induced apoptosis pathway.

Caption: Chemoenzymatic antibody glycoengineering workflow.

Conclusion

Sialylglycopeptides are critical players in a wide array of biological phenomena, with profound implications for health and disease. Their ability to modulate the immune system, influence cancer progression, and serve as versatile tools in biopharmaceutical development underscores their importance in modern biomedical research. This technical guide has provided a comprehensive overview of the core functions of SGPs, supported by available quantitative data and detailed experimental protocols. The continued exploration of SGP biology promises to unveil new therapeutic strategies and biotechnological innovations.

References

- 1. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential of Siglecs and Sialic Acids as Biomarkers and Therapeutic Targets in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sialylglycopeptides in Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialylglycopeptides, glycoproteins terminally capped with sialic acid, are integral components of the cell surface glycome and play a pivotal role in mediating a diverse array of cell signaling events. Their strategic location at the cell periphery enables them to function as key regulators of cell-cell communication, adhesion, and signal transduction.[1] This technical guide provides a comprehensive overview of the multifaceted roles of specific sialylglycopeptides, namely P-selectin glycoprotein ligand-1 (PSGL-1), Podocalyxin, and CD34, in orchestrating complex signaling pathways. We delve into the molecular mechanisms by which these molecules initiate and modulate intracellular signaling cascades, present quantitative data on their interactions and downstream effects, and provide detailed experimental protocols for their study. Furthermore, we visualize the intricate signaling networks using Graphviz diagrams to offer a clear and structured understanding of these critical biological processes. This guide is intended to be a valuable resource for researchers and professionals in the fields of cell biology, immunology, and drug development, providing insights into the therapeutic potential of targeting sialylglycopeptide-mediated signaling pathways.

Introduction: The Significance of Sialylation in Cell Signaling

Sialic acids are a family of nine-carbon carboxylated monosaccharides that are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids.[2] This terminal positioning makes them crucial mediators of intercellular and cell-matrix interactions, influencing a wide range of physiological and pathological processes. The process of sialylation, the enzymatic addition of sialic acid to glycans, is a critical post-translational modification that profoundly impacts the function of glycoproteins.[2] Sialylglycopeptides can act as ligands for intrinsic and extrinsic receptors, thereby initiating or modulating intracellular signaling cascades that govern cell fate decisions such as proliferation, differentiation, migration, and apoptosis.[1][3] This guide will focus on three well-characterized sialylglycopeptides—PSGL-1, Podocalyxin, and CD34—to illustrate their diverse and critical roles in cell signaling.

P-selectin Glycoprotein Ligand-1 (PSGL-1): A Key Regulator of Leukocyte Trafficking and Immune Responses

PSGL-1, a dimeric mucin-like glycoprotein expressed on the surface of leukocytes, is a crucial ligand for P-, E-, and L-selectins. Its interaction with selectins on activated endothelial cells and platelets mediates the initial tethering and rolling of leukocytes during an inflammatory response, a critical step in their recruitment to sites of injury or infection. Beyond its role as an adhesion molecule, PSGL-1 is an active signaling receptor that transduces signals into the leukocyte, influencing its behavior.

PSGL-1 Signaling in Leukocyte Adhesion

The engagement of PSGL-1 by selectins under shear flow conditions initiates a signaling cascade that leads to the activation of the integrin LFA-1, promoting slow rolling and firm adhesion of neutrophils. This signaling is mediated by a pre-formed complex of PSGL-1 and L-selectin on the neutrophil surface.

Signaling Pathway:

-

Ligand Binding: P-selectin or E-selectin on activated endothelium binds to PSGL-1 on the neutrophil.

-

Src Family Kinase Activation: This engagement triggers the activation of Src family kinases (SFKs), including Fgr, Hck, and Lyn, which are constitutively associated with the cytoplasmic tails of the PSGL-1/L-selectin complex.

-

ITAM Adapter Phosphorylation: The activated SFKs phosphorylate Immunoreceptor Tyrosine-based Activation Motif (ITAM)-containing adapter proteins, DAP12 and FcRγ.

-

Syk Activation: The phosphorylated ITAMs serve as docking sites for and activate the spleen tyrosine kinase (Syk).

-

Downstream Signaling: Syk activation leads to a cascade of downstream signaling events, including the activation of PLCγ2 and the p38 MAPK pathway, ultimately resulting in the conformational activation of LFA-1.

-

Cellular Response: Activated LFA-1 binds to its ligand, ICAM-1, on the endothelial surface, leading to slow rolling and firm adhesion of the neutrophil, a prerequisite for transmigration.

Quantitative Data for PSGL-1 Signaling

| Parameter | Value | Cell Type/Condition | Reference |

| PSGL-1 Molecules per Neutrophil | ~25,000 | Human Neutrophils | |

| L-selectin Molecules per Neutrophil | ~100,000 | Human Neutrophils | |

| Neutrophil Rolling Velocity on P-selectin | ~40 µm/s | In venules of cremaster muscle | |

| Neutrophil Rolling Velocity on E-selectin | 3-7 µm/s | Under inflammatory conditions | |

| ICAM-1 Dependent Velocity Reduction | ~50% | In vitro flow chamber with WT neutrophils |

Experimental Protocols for Studying PSGL-1 Signaling

2.3.1. Co-Immunoprecipitation of PSGL-1 and L-selectin

This protocol is adapted from established methods for co-immunoprecipitation of membrane proteins.

-

Cell Lysis:

-

Harvest neutrophils and wash twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors) for 30 minutes on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Pre-clearing:

-

Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific for PSGL-1 or L-selectin overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and wash three to five times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., blot for L-selectin after pulling down with anti-PSGL-1).

-

2.3.2. Neutrophil Adhesion Assay under Flow Conditions

This protocol is based on established methods for studying leukocyte adhesion under shear stress.

Podocalyxin: A Sialomucin with Diverse Roles in Cancer Progression and Cell Polarity

Podocalyxin is a member of the CD34 family of sialomucins and was first identified in the podocytes of the kidney glomerulus. It is overexpressed in a variety of aggressive cancers and its expression often correlates with poor prognosis. Podocalyxin plays a crucial role in regulating cell adhesion, migration, and invasion, primarily through its interaction with the actin cytoskeleton and the modulation of key signaling pathways.

Podocalyxin Signaling in Cancer Metastasis

Podocalyxin promotes cancer cell motility and invasion by forming a complex with the ERM (ezrin-radixin-moesin) protein ezrin and the scaffolding proteins NHERF1/2. This complex links Podocalyxin to the actin cytoskeleton and initiates downstream signaling.

Signaling Pathways:

-

Complex Formation: The cytoplasmic tail of Podocalyxin interacts directly with ezrin and indirectly via NHERF1/2.

-

Rho GTPase Activation: This complex can activate small Rho GTPases, including RhoA, Rac1, and Cdc42.

-

MAPK and PI3K/Akt Pathway Activation: Podocalyxin overexpression has been shown to increase the phosphorylation and activation of ERK (a key component of the MAPK pathway) and Akt (a central kinase in the PI3K pathway).

-

TAZ Signaling: Podocalyxin can also regulate the Hippo pathway transducer TAZ, a transcriptional co-activator involved in cell proliferation and stemness.

-

Cellular Response: The activation of these pathways leads to actin reorganization, formation of invasive structures like invadopodia, and increased cell migration and invasion, contributing to the metastatic potential of cancer cells.

Quantitative Data for Podocalyxin Signaling

| Parameter | Observation | Cell Type/Condition | Reference |

| Phosphorylated Podocalyxin in Normal Glomeruli | ~20% of total Podocalyxin | Normal rat glomeruli | |

| Phosphorylated Podocalyxin in Nephrosis | >90% of total Podocalyxin | PAN-nephrotic rat glomeruli | |

| ERK Phosphorylation upon Podocalyxin Overexpression | Increased | MCF7 breast cancer cells | |

| Akt Phosphorylation upon Podocalyxin Overexpression | Increased | MCF7 breast cancer cells |

Experimental Protocols for Studying Podocalyxin Signaling

3.3.1. In Vitro Kinase Assay for PI3K/Akt Pathway Activation

This protocol is a general guide for measuring PI3K activity, which can be adapted for studying the effects of Podocalyxin.

-

Cell Treatment and Lysis:

-

Culture cells with and without Podocalyxin overexpression.

-

Lyse cells in a buffer compatible with immunoprecipitation and kinase assays.

-

-

Immunoprecipitation of PI3K:

-

Immunoprecipitate PI3K from the cell lysates using an anti-PI3K antibody.

-

-

Kinase Reaction:

-

Wash the immunoprecipitated PI3K beads.

-

Resuspend the beads in a kinase buffer containing phosphatidylinositol (PI) as a substrate and [γ-³²P]ATP.

-

Incubate at 30°C for 20-30 minutes.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction and extract the lipids.

-

Separate the phosphorylated lipid products by thin-layer chromatography (TLC).

-

Visualize the radiolabeled lipids by autoradiography and quantify the spots to determine PI3K activity.

-

CD34: A Hematopoietic Stem Cell Marker with Signaling Capabilities

CD34 is a well-established cell surface marker for hematopoietic stem and progenitor cells (HSPCs). While its role in cell adhesion is recognized, emerging evidence suggests that CD34 also participates in signal transduction, influencing cell proliferation, differentiation, and survival.

CD34 Signaling in Hematopoietic Cells

CD34 can be activated by various cytokines and has been implicated in the activation of several key signaling pathways.

Signaling Pathways:

-

Ligand Binding: Cytokines such as Stem Cell Factor (SCF) and Flt3-Ligand (FL) bind to their respective receptors on CD34+ cells, leading to downstream signaling. While not a direct ligand for these receptors, CD34 is a key marker of the cells where this signaling occurs.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Activation of this pathway in HSPCs can be influenced by signals originating from the cellular microenvironment where CD34 plays an adhesive role.

-

MAPK/ERK Pathway: Cytokine stimulation of CD34+ cells leads to the rapid phosphorylation and activation of ERK.

-

JAK/STAT Pathway: Certain cytokines, like IL-3 and GM-CSF, activate the JAK/STAT pathway in CD34+ cells, leading to the phosphorylation of STAT5.

-

Cellular Response: The activation of these pathways regulates the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.

Quantitative Data for CD34 Signaling

| Parameter | Value | Cell Type/Condition | Reference |

| t½ for ERK phosphorylation (SCF stimulation) | 0.9 - 1.2 minutes | Human CD34+/CD117+ cells | |

| t½ for S6 phosphorylation (SCF stimulation) | 2.2 - 2.7 minutes | Human CD34+/CD117+ cells | |

| t½ for ERK phosphorylation (FL stimulation) | 0.9 - 1.3 minutes | Human CD34+/CD117+ cells | |

| FL-driven ERK and S6 phosphorylation | ~40% lower than SCF-driven | Human CD34+/CD117+ cells | |

| STAT5 activation by SCF or FL | Not activated in 97% of cells | Human CD34+/CD117+ cells |

Experimental Protocols for Studying CD34 Signaling

4.3.1. Mass Spectrometry for this compound Identification

This protocol provides a general workflow for the identification and characterization of sialylglycopeptides from biological samples.

-

Protein Extraction and Digestion:

-

Extract proteins from CD34+ cells or tissues of interest.

-

Perform in-solution or in-gel tryptic digestion to generate peptides.

-

-

Enrichment of Glycopeptides:

-

Enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) or other affinity-based methods.

-

-

Mass Spectrometry Analysis:

-

Analyze the enriched glycopeptides using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Use a high-resolution mass spectrometer and appropriate fragmentation methods (e.g., HCD, ETD) to obtain peptide sequence and glycan composition information.

-

-

Data Analysis:

-

Use specialized software to identify the glycopeptides, determine the site of glycosylation, and characterize the glycan structures, including the presence and linkage of sialic acids.

-

Conclusion and Future Perspectives

Sialylglycopeptides are not merely passive structural components of the cell surface but are dynamic players in a multitude of signaling pathways that are fundamental to cellular function. The examples of PSGL-1, Podocalyxin, and CD34 highlight the diverse mechanisms by which these molecules translate extracellular cues into intracellular responses, thereby regulating processes from leukocyte trafficking to cancer metastasis and hematopoiesis.

The detailed understanding of these signaling pathways, facilitated by the experimental approaches outlined in this guide, opens up new avenues for therapeutic intervention. The development of drugs that can specifically target the interactions of sialylglycopeptides with their ligands or modulate their downstream signaling cascades holds immense promise for the treatment of a wide range of diseases, including inflammatory disorders, cancer, and hematological malignancies. As our knowledge of the "sialo-glycome" and its role in signaling continues to expand, so too will the opportunities for innovative drug discovery and development.

References

- 1. Measurement of Neutrophil Adhesion Under Conditions Mimicking Blood Flow | Springer Nature Experiments [experiments.springernature.com]

- 2. PSGL-1: A New Player in the Immune Checkpoint Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]

Sialylglycopeptide Involvement in the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialylglycopeptides, glycoconjugates terminating with sialic acid residues, are pivotal players in the intricate communication network of the immune system. Their ubiquitous presence on cell surfaces allows them to function as critical recognition motifs, mediating a wide array of cellular interactions that govern immune homeostasis, pathogen recognition, and cancer immunity. This technical guide provides an in-depth exploration of the core mechanisms by which sialylglycopeptides modulate immune responses, with a focus on their interactions with the Siglec family of receptors.

This document offers a comprehensive resource for researchers and drug development professionals, detailing the signaling pathways involved, presenting quantitative data for key interactions, and providing detailed experimental protocols for studying these phenomena. The information is structured to facilitate a deeper understanding of the sialo-immune axis and to aid in the development of novel therapeutic strategies targeting these pathways.

Sialylglycopeptide-Mediated Signaling Pathways

The biological effects of sialylglycopeptides are primarily transduced by the Sialic acid-binding immunoglobulin-like lectin (Siglec) family of receptors, which are predominantly expressed on the surface of immune cells.[1] Siglecs can be broadly categorized into two functional groups: inhibitory Siglecs, which dampen immune responses, and activating Siglecs, which promote them.

Inhibitory Signaling: The majority of Siglecs are inhibitory and feature immunoreceptor tyrosine-based inhibitory motifs (ITIMs) or ITIM-like domains in their cytoplasmic tails.[2] Upon binding to their this compound ligands, these Siglecs recruit Src homology region 2 domain-containing tyrosine phosphatases, such as SHP-1 and SHP-2.[3] These phosphatases dephosphorylate key signaling molecules, thereby downregulating immune cell activation pathways. This inhibitory signaling is a crucial mechanism for maintaining immune tolerance to self-antigens, which are typically highly sialylated.

Activating Signaling: A smaller subset of Siglecs lack inhibitory motifs and instead associate with activating adaptor proteins, such as DAP12, which contain immunoreceptor tyrosine-based activation motifs (ITAMs).[3] Engagement of these activating Siglecs by sialylglycopeptides leads to the phosphorylation of ITAMs and the recruitment of spleen tyrosine kinase (Syk), initiating a downstream signaling cascade that promotes immune cell activation. This can be crucial for clearing certain sialylated pathogens.

Quantitative Analysis of this compound-Immune Cell Interactions

The affinity of sialylglycopeptides for their cognate Siglec receptors is a critical determinant of the resulting immune response. These interactions are typically of low to moderate affinity, with dissociation constants (Kd) in the micromolar to millimolar range.[4] Multivalency, however, can significantly enhance the avidity of these interactions.

| Siglec | Ligand | Binding Affinity (Kd) | Method | Reference |

| Siglec-5 | α(2,3)-sialyllactose | 8.7 mM | Surface Plasmon Resonance | |

| Siglec-5 | α(2,6)-sialyllactose | 8.0 mM | Surface Plasmon Resonance | |

| Siglec-5 | α(2,8)-disialic acid | 25 mM | Surface Plasmon Resonance | |

| Siglec-9 | LGALS3BP (glycoprotein) | 1.2 ± 0.2 μM | 19F-T2 CPMG filtered competitive NMR | |

| Siglec-15 | diF α2,6SLN | 469 ± 77 μM | 1H STD-NMR | |

| HGal-3 | Asialofetuin (ASF) | 6.9 ± 1.6 µM | Solid-Phase Assay | |

| HSYGal-3 | Asialofetuin (ASF) | 1.5 ± 0.8 µM | Solid-Phase Assay |

Immune Cell Inhibition by Sialylated Ligands

The engagement of inhibitory Siglecs on immune cells by sialylated ligands on target cells, such as cancer cells, can lead to the suppression of cytotoxic functions.

| Effector Cell | Target Cell | Siglec Involved | % Inhibition of Cytotoxicity | Reference |

| NK cells | Sialyl-Tn expressing tumor cells | Not specified | Significant inhibition | |

| Mast cells | anti-FcεRI activated | Siglec-6/8 | Dose-dependent inhibition | |

| T cells | Sialylated IgG expressing cancer cells | Siglec-7 | Inhibition of TCR signals |

Cytokine Release Modulation

This compound-Siglec interactions can modulate the production and secretion of cytokines by immune cells, thereby shaping the nature of the immune response.

| Immune Cell | Stimulus | This compound/Siglec Interaction | Cytokine Change | Reference |

| Macrophages | LPS | Fungal lipophilic ligands binding Siglec-5 | IL-8 production suppressed | |

| Monocytic cells | Endogenous lipids | Lipophilic ligands binding Siglec-14 | IL-8 production induced | |

| Bone marrow stromal cells | Substance P | - | IL-7 and SCF levels increased | |

| THP-1 macrophages | Recombinant mucins | Glycans on mucins | IL-10 and IL-6 production significantly increased | |

| PBMCs | LPS | - | Increased TNF-α, IL-6, IL-1β |

Detailed Experimental Protocols

Protocol 1: Sialidase Treatment of Cells to Remove Sialic Acids